Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
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Overview
Description
Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: is an organic compound with the molecular formula C12H17NO2S It is characterized by the presence of a thioamide group attached to an ethanamine backbone, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanamine to yield the desired thioamide. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions may require acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemicals. Its reactivity and functional groups make it a valuable intermediate in industrial processes.
Mechanism of Action
The mechanism of action of Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the aromatic ring can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity. These interactions can disrupt cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Thioacetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Comparison: Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the thioamide group is more nucleophilic than the amide group, leading to different reactivity patterns. Additionally, the presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential for biological activity.
Properties
CAS No. |
91564-56-6 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanethioamide |
InChI |
InChI=1S/C12H17NO2S/c1-9(16)13-7-6-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7H2,1-3H3,(H,13,16) |
InChI Key |
UDMBOSTYDIEKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NCCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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